Memnoconol
Description
Properties
Molecular Formula |
C23H32O6 |
|---|---|
Molecular Weight |
404.5 g/mol |
IUPAC Name |
5-[(2E,6E)-10,11-dihydroxy-3,7,11-trimethyldodeca-2,6-dienyl]-4,6-dihydroxy-3H-2-benzofuran-1-one |
InChI |
InChI=1S/C23H32O6/c1-14(6-5-7-15(2)9-11-20(25)23(3,4)28)8-10-16-19(24)12-17-18(21(16)26)13-29-22(17)27/h7-8,12,20,24-26,28H,5-6,9-11,13H2,1-4H3/b14-8+,15-7+ |
InChI Key |
UGAPAMJJWSEADB-DRRSQLPWSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/CC1=C(C=C2C(=C1O)COC2=O)O)/C)/CCC(C(C)(C)O)O |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C=C2C(=C1O)COC2=O)O)C)CCC(C(C)(C)O)O |
Synonyms |
memnoconol |
Origin of Product |
United States |
Q & A
Q. How can researchers design reproducible synthesis protocols for Memnoconol?
Methodological Answer: To ensure reproducibility, experimental protocols must include detailed descriptions of reaction conditions (temperature, solvent, catalysts), purification methods (e.g., column chromatography gradients), and characterization techniques (e.g., NMR, HPLC purity thresholds). Follow journal guidelines such as specifying reagent sources, batch numbers, and instrument calibration details . For novel compounds, provide crystallographic data or high-resolution mass spectrometry (HRMS) to confirm structural identity .
Q. What are the foundational steps to validate this compound’s biological activity in preliminary studies?
Methodological Answer: Begin with in vitro assays (e.g., enzyme inhibition or cell viability assays) using standardized positive/negative controls. Replicate experiments in triplicate and report statistical significance (e.g., p-values, confidence intervals). Cross-validate results with orthogonal assays (e.g., fluorescence-based vs. colorimetric) to rule out assay-specific artifacts. Document raw data and normalization methods to enhance transparency .
Q. How should researchers structure a literature review to identify gaps in this compound research?
Methodological Answer: Use systematic keyword searches in databases (e.g., PubMed, SciFinder) with Boolean operators (e.g., "this compound AND synthesis NOT commercial"). Organize findings into thematic categories (e.g., synthetic routes, bioactivity, stability). Highlight contradictory results (e.g., divergent IC50 values) and unresolved questions (e.g., metabolic pathways) to define research objectives .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s reported bioactivity data across studies?
Methodological Answer: Perform meta-analysis by compiling datasets from peer-reviewed studies and applying statistical tools (e.g., Cohen’s d for effect size, funnel plots for publication bias). Investigate confounding variables such as cell line heterogeneity, solvent effects, or assay protocols. Replicate key experiments under controlled conditions to isolate variables .
Q. What methodologies are critical for assessing this compound’s stability under physiological conditions?
Methodological Answer: Design accelerated stability studies using simulated physiological buffers (e.g., PBS at pH 7.4, 37°C) and monitor degradation via LC-MS over time. Quantify degradation products and calculate half-life (t½) using first-order kinetics. Compare stability across formulations (e.g., free compound vs. liposomal encapsulation) to optimize delivery systems .
Q. How can computational modeling improve the design of this compound derivatives with enhanced potency?
Methodological Answer: Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target proteins. Apply QSAR (Quantitative Structure-Activity Relationship) models to correlate structural modifications (e.g., substituent electronegativity) with bioactivity. Validate predictions with synthetic analogs and in vitro testing, iterating based on empirical data .
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound studies?
Methodological Answer: Fit dose-response curves using nonlinear regression (e.g., four-parameter logistic model in GraphPad Prism). Calculate EC50/IC50 values with 95% confidence intervals. Account for outliers via robust regression or non-parametric tests (e.g., Mann-Whitney U). Report effect sizes and power analysis to justify sample sizes .
Data Presentation and Interpretation
Q. How should researchers present conflicting spectral data (e.g., NMR shifts) for this compound analogs?
Methodological Answer: Include raw spectral data in supplementary materials with annotated peaks and integration values. Compare observed shifts with predicted values (e.g., computational NMR tools like ACD/Labs). Discuss possible stereochemical or solvent effects causing discrepancies .
Q. What guidelines ensure ethical data reporting in this compound research?
Methodological Answer: Disclose all data manipulation steps (e.g., baseline correction in spectroscopy). Avoid selective reporting by including negative results and failed experiments. Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing datasets in public repositories (e.g., Zenodo) with unique DOIs .
Interdisciplinary and Translational Research
Q. How can researchers integrate pharmacokinetic data into this compound’s mechanistic studies?
Methodological Answer: Perform in vivo PK studies (e.g., plasma concentration-time profiles) and link parameters (e.g., AUC, Cmax) to in vitro efficacy using compartmental modeling (e.g., PK/PD modeling in Phoenix WinNonlin). Corrogate exposure levels with target engagement biomarkers (e.g., enzyme inhibition in tissue samples) .
Q. What strategies validate this compound’s target specificity in complex biological systems?
Methodological Answer: Use CRISPR/Cas9 knockouts or siRNA silencing of the putative target to assess loss of compound activity. Employ chemoproteomics (e.g., affinity-based pull-downs with this compound probes) to identify off-target interactions. Cross-reference with phenotypic screening in diverse cell models .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
